molecular formula C15H17FN2O3 B2578512 Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 313391-66-1

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B2578512
CAS RN: 313391-66-1
M. Wt: 292.31
InChI Key: OYUWXQQQRHNYAW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H17FN2O3 and its molecular weight is 292.31. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Fluorinated Pyrimidines

The chemistry of fluorinated pyrimidines, including compounds similar to Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, plays a crucial role in the development of cancer treatments. Fluorinated pyrimidines like 5-Fluorouracil (5-FU) are widely used to treat various cancers, affecting more than 2 million patients annually. These compounds are researched for their synthesis methods, including radioactive and stable isotopes to study metabolism and biodistribution, and for preparing RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies. Insights into how these compounds perturb nucleic acid structure and dynamics offer potential for more precise cancer treatments in personalized medicine (Gmeiner, 2020).

Pharmacophore Design for Kinase Inhibition

The compound's structural features make it relevant to pharmacophore design for kinase inhibitors, particularly for the p38 mitogen-activated protein (MAP) kinase, which is crucial in proinflammatory cytokine release. Research indicates the importance of the 4-fluorophenyl ring in achieving high binding selectivity and potency for kinase inhibition. Such studies underscore the compound's potential as a lead structure in the design of selective kinase inhibitors (Scior et al., 2011).

Optoelectronic Material Development

This compound and related compounds have applications in developing optoelectronic materials. Research has shown that the incorporation of pyrimidine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, highlighting the compound's significance in the electronic and luminescent device industries (Lipunova et al., 2018).

Anti-inflammatory and Biological Activity

Research into substituted tetrahydropyrimidine derivatives, similar in structure to this compound, has shown potential in vitro anti-inflammatory activity. These studies suggest the therapeutic potential of such compounds in designing new anti-inflammatory drugs, highlighting the importance of further investigation into their biological activities and mechanisms (Gondkar et al., 2013).

properties

IUPAC Name

ethyl 6-(2-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-7-5-6-8-11(10)16/h5-8,13H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUWXQQQRHNYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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